molecular formula C9H12 B1581614 1,8-Nonadiyne CAS No. 2396-65-8

1,8-Nonadiyne

Cat. No.: B1581614
CAS No.: 2396-65-8
M. Wt: 120.19 g/mol
InChI Key: DMOVPHYFYSASTC-UHFFFAOYSA-N
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Description

1,8-Nonadiyne is an organic compound with the molecular formula C₉H₁₂ and a molecular weight of 120.1916 g/mol . It is a linear alkyne with two triple bonds located at the first and eighth positions of the carbon chain, making it a di-yne.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Nonadiyne can be synthesized through various methods. One common method involves the reaction of sodium acetylide with an alkyl halide. For instance, sodium acetylide reacts with 1,6-dibromohexane to produce this compound . The reaction conditions typically involve the use of a strong base like sodium amide in liquid ammonia, followed by the addition of the alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1,8-Nonadiyne undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrosilylation: Catalysts like platinum or rhodium complexes are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Major Products

    Hydrosilylation: Silylated alkenes or alkanes.

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1,7-Octadiyne: Similar structure but with a shorter carbon chain.

    1,6-Heptadiyne: Another similar compound with an even shorter carbon chain.

    2,4-Hexadiyne: A di-yne with triple bonds at the second and fourth positions.

Uniqueness of 1,8-Nonadiyne

This compound’s unique structure with triple bonds at the first and eighth positions allows it to undergo specific reactions that other di-ynes may not. Its longer carbon chain also provides more flexibility in synthetic applications and the formation of complex molecules .

Properties

IUPAC Name

nona-1,8-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-3-5-7-9-8-6-4-2/h1-2H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOVPHYFYSASTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30523-90-1
Record name 1,8-Nonadiyne, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30523-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7062374
Record name 1,8-Nonadiyne
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Molecular Weight

120.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2396-65-8
Record name 1,8-Nonadiyne
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Record name 1,8-Nonadiyne
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Record name 1,8-NONADIYNE
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Record name 1,8-Nonadiyne
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Record name 1,8-Nonadiyne
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Record name Nona-1,8-diyne
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Record name 1,8-Nonadiyne
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Synthesis routes and methods

Procedure details

100 mg of product 1 are dissolved in 1.1 ml of distilled water; a solution of 200 μl of 1,8-Nonadiyne in 11.23 ml of DMSO are prepared separately, whereas 23.2 mg of doxorubicin hydrochloride are dissolved in 0.5 ml of distilled water. The solution of hyaluronic acid is mixed with that of doxorubicin and with 0.2 ml of that of 1,8-Nonadiyne; 0.1 ml of an aqueous solution obtained with 50 mg of CuSO4.5H2O in 1 ml of H2O and 0.1 ml of an aqueous solution of 20 mg of ascorbic acid are then added. The mixture is stirred vortically for a few minutes. The rapidly formed gel (see FIG. 31) incorporates the doxorubicin hydrochloride inside.
Quantity
23.2 mg
Type
reactant
Reaction Step One
Name
Quantity
11.23 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
product 1
Quantity
100 mg
Type
reactant
Reaction Step Four
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hyaluronic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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